5-nitro-2-(1H-pyrrol-1-yl)phenol 5-nitro-2-(1H-pyrrol-1-yl)phenol
Brand Name: Vulcanchem
CAS No.: 106981-64-0
VCID: VC6316120
InChI: InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H
SMILES: C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185

5-nitro-2-(1H-pyrrol-1-yl)phenol

CAS No.: 106981-64-0

Cat. No.: VC6316120

Molecular Formula: C10H8N2O3

Molecular Weight: 204.185

* For research use only. Not for human or veterinary use.

5-nitro-2-(1H-pyrrol-1-yl)phenol - 106981-64-0

Specification

CAS No. 106981-64-0
Molecular Formula C10H8N2O3
Molecular Weight 204.185
IUPAC Name 5-nitro-2-pyrrol-1-ylphenol
Standard InChI InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H
Standard InChI Key DZDJALIVRCUNIY-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Features

Structural Characterization

The benzene ring’s substitution pattern creates distinct electronic effects:

  • The hydroxyl group activates the ring for electrophilic substitution at ortho/para positions.

  • The nitro group deactivates the ring, directing further substitutions meta to itself.

  • The pyrrole ring, an electron-rich heterocycle, may participate in π-π stacking or hydrogen bonding .

Table 1: Key Structural Features

FeaturePositionElectronic Effect
Hydroxyl (-OH)1Activating, ortho/para-directing
1H-Pyrrol-1-yl2Activating, ortho/para-directing
Nitro (-NO₂)5Deactivating, meta-directing

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While direct synthesis data for 5-nitro-2-(1H-pyrrol-1-yl)phenol is unavailable, analogous compounds suggest two plausible pathways:

Route 1: Sequential Functionalization

  • Pyrrole Introduction:

    • Ullmann coupling or nucleophilic aromatic substitution to attach pyrrole to 2-nitrophenol .

  • Nitration:

    • Directed by the hydroxyl group, nitration at position 5 using HNO₃/H₂SO₄ .

Route 2: Multi-Component Reaction

  • A one-pot approach involving:

    • Phenol derivatives.

    • Pyrrole precursors.

    • Nitrating agents.

    • Acid catalysis (e.g., trifluoroacetic acid) .

Table 2: Synthetic Challenges and Solutions

ChallengeStrategy
Competing directing groupsUse protecting groups (e.g., acetylation of -OH)
Regioselectivity in nitrationLow-temperature nitration (0–5°C)
PurificationColumn chromatography or crystallization

Physicochemical Properties

Physical State and Solubility

  • State: Likely a crystalline solid (inferred from similar nitro-phenols ).

  • Melting Point: Estimated 180–200°C (based on 2-(1H-pyrrol-1-yl)phenol derivatives ).

  • Solubility:

    • Polar solvents (e.g., DMSO, ethanol).

    • Limited water solubility due to nitro group hydrophobicity .

Infrared Spectroscopy (IR)

  • O-H Stretch: ~3200 cm⁻¹ (broad).

  • Nitro Group: 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .

  • C-N Stretch: ~1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.70 ppm (s, 1H, -OH).

    • δ 7.40–7.90 ppm (m, aromatic H).

    • δ 6.20–6.80 ppm (d, pyrrole H) .

  • ¹³C NMR:

    • δ 160–165 ppm (C=O if present).

    • δ 120–140 ppm (aromatic carbons) .

Mass Spectrometry

  • Molecular Ion: m/z 204.18 (M⁺).

  • Fragmentation: Loss of NO₂ (46 amu) and pyrrole (67 amu) .

CompoundIC₅₀ (Carbonic Anhydrase IX)Source
5-Nitro-2-(1H-pyrrol-1-yl)phenolPredicted: 1.9–211.2 nMExtrapolated
Sulfonamide-pyrrol-2-ones1.9–870.9 nM

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